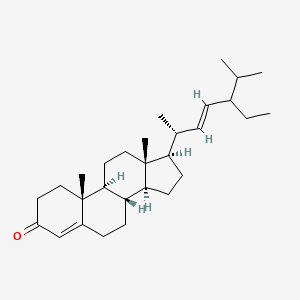

24-Ethylcholesta-4,22-dien-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H46O |

|---|---|

Molecular Weight |

410.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21?,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

MKGZDUKUQPPHFM-KBEOWXOMSA-N |

SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Isomeric SMILES |

CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Origin of Product |

United States |

Contextualization of Steroids in Biological and Chemical Research

Steroids are a class of natural products that have been the subject of intense scientific scrutiny for over a century. Their fundamental importance in biology is undeniable, with well-known examples such as cholesterol playing a crucial role in maintaining the integrity and fluidity of animal cell membranes. Hormonal steroids, including estrogens, androgens, and corticosteroids, are vital signaling molecules that regulate a vast array of physiological functions, from reproduction and development to metabolism and immune response.

In the realm of chemical research, the complex polycyclic structure of steroids has presented a formidable challenge and a fertile ground for the development of synthetic methodologies. The pursuit of novel synthetic routes to steroids has driven innovation in organic chemistry, leading to the discovery of new reactions and strategies for the construction of complex molecular architectures. Furthermore, the modification of natural steroid scaffolds has been a highly successful approach in medicinal chemistry, yielding a wide range of therapeutic agents with anti-inflammatory, immunosuppressive, and anti-cancer properties. The study of steroid metabolism and biosynthesis has also provided profound insights into enzymatic reaction mechanisms and the intricate biochemical pathways that govern life.

Overview of 24 Ethylcholesta 4,22 Dien 3 One Within Phytosterol and Marine Steroid Classes

24-Ethylcholesta-4,22-dien-3-one belongs to the stigmastane (B1239390) class of steroids, which are characterized by a 29-carbon skeleton. This places it within the broader category of phytosterols (B1254722), which are plant-derived sterols structurally similar to cholesterol. nih.gov Phytosterols are essential components of plant cell membranes, where they modulate membrane fluidity and permeability. nih.gov Over 250 different phytosterols have been identified, and they are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and chemopreventive effects. nih.gov

The classification of this compound also extends to marine steroids, a diverse group of steroidal compounds isolated from marine organisms such as algae, sponges, and corals. Marine environments harbor a vast and largely untapped reservoir of unique chemical structures, and marine steroids often exhibit novel functionalities and potent biological activities not observed in their terrestrial counterparts. The brown alga Turbinaria conoides has been identified as a natural source of this compound, highlighting its presence in the marine biosphere. nih.gov The study of marine steroids is a rapidly growing field, with the potential to yield new therapeutic leads and a deeper understanding of the chemical ecology of marine ecosystems.

Scope and Objectives of the Research Compendium

Isolation from Terrestrial Flora

The compound is biosynthesized by a variety of terrestrial plants, where it likely plays a role in the plant's defense mechanisms or as a metabolic intermediate.

Scientific investigations have successfully identified this compound or its immediate derivatives in several plant species.

Styrax benzoides : A chemical investigation of the stems of Styrax benzoides led to the successful isolation of (24R)-24-ethylcholesta-4,22-dien-3-one. tandfonline.comnih.govresearchgate.net This was noted as the first instance of this compound being reported within the Styrax genus. tandfonline.com

Croton alienus : From the Kenyan Croton alienus, this compound was isolated as one of twelve known compounds during a phytochemical study. researchgate.net The genus Croton is well-known for producing a wide array of terpenoids and other secondary metabolites. nih.gov

Sphaeranthus indicus : While the target ketone has not been directly reported, phytochemical studies of Sphaeranthus indicus have led to the isolation and characterization of the β-D-glucoside of (24S)-24-ethylcholesta-4,22-dien-3-β-ol. researchgate.netunilag.edu.ngresearchgate.net This compound is a glycoside of the direct alcohol precursor to this compound, suggesting the ketone may exist as a metabolic intermediate in the plant. Stigmasterol (B192456) is also a known constituent of this plant. wikipedia.orgproquest.com

Bridelia ferruginea : Research on the leaves of this plant identified 6β-hydroxy-(20R)-24-ethylcholest-4,22-dien-3-one. unilag.edu.ng This is a hydroxylated derivative of the primary compound of interest. General phytochemical screenings of the stem bark have also confirmed the presence of sterols. nih.govjstor.org

Helmiopsis sphaerocarpa : Bioassay-guided fractionation of an ethanol (B145695) extract from the leaves of this Madagascan plant yielded 24ξ-hydroperoxy-24-ethylcholesta-4,28(29)-dien-3-one, a hydroperoxy derivative of an isomer of the target compound. nih.govnih.gov

Excoecaria agallocha : Comprehensive phytochemical reviews of this mangrove species confirm the presence of various classes of compounds, including sterols. tandfonline.comdaneshyari.comnih.gov However, the specific identification of this compound has not been explicitly documented in the reviewed literature.

Calotropis spp., Paragonia pyramidata : Despite phytochemical investigations into these genera, the presence of this compound has not been reported in the available scientific literature. nih.govwikidata.orgmdpi.com

Phytosterols (B1254722) are common constituents of grains and seeds, and while the specific compound this compound is not always explicitly identified, related steroid ketones have been detected.

Wheat Bran : Wheat bran is a well-established source of a variety of phytosterols. ctfassets.netne.govcapes.gov.br Studies have reported the presence of not only common free sterols like sitosterol (B1666911) and stigmasterol but also steroid ketones within wheat bran. researchgate.net

Foxtail Millet (Setaria italica) : Investigations into the trace sterols of foxtail millet seeds have identified 24-ethylcholesta-4,24(28)Z-dien-3-one, a closely related isomer of the target compound, as a trace component. tandfonline.com The seeds are known to contain a complex mixture of sterols. nih.govtandfonline.comnih.gov

Table 1: Occurrence of this compound and Related Compounds in Terrestrial Flora and Food Matrices

| Source Organism/Matrix | Compound Identified | Plant/Matrix Part | References |

|---|---|---|---|

| Styrax benzoides | (24R)-24-ethylcholesta-4,22-dien-3-one | Stems | tandfonline.comnih.govresearchgate.net |

| Croton alienus | This compound | Not specified | researchgate.net |

| Sphaeranthus indicus | β-D-glucoside of (24S)-24-ethylcholesta-4,22-dien-3-β-ol (precursor) | Not specified | researchgate.netunilag.edu.ngresearchgate.net |

| Bridelia ferruginea | 6β-hydroxy-(20R)-24-ethylcholest-4,22-dien-3-one (derivative) | Leaves | unilag.edu.ng |

| Helmiopsis sphaerocarpa | 24ξ-hydroperoxy-24-ethylcholesta-4,28(29)-dien-3-one (derivative) | Leaves | nih.govnih.gov |

| Wheat Bran | Steroid ketones (general class) | Bran | researchgate.net |

| Foxtail Millet (Setaria italica) | 24-ethylcholesta-4,24(28)Z-dien-3-one (isomer) | Seeds | tandfonline.com |

Isolation from Marine Organisms

The marine environment is another significant reservoir for this and related steroidal ketones, found in both marine flora and fauna.

Cymodocea nodosa : This seagrass, also known as little Neptune grass, has been a source for the isolation of four known 3-keto steroids, including (20R)-22E-24-ethylcholesta-4,22-dien-3-one. daneshyari.comnih.govasm.orgcapes.gov.br These marine phanerogams are important dietary sources of sterols for other marine organisms. daneshyari.com

Corals (Dendrophyllia cornigera) : From this deep-water Mediterranean scleractinian coral, a new cholesta-4,22-diene-3,6-dione was isolated alongside other known 3-keto steroids. researchgate.netdaneshyari.comnih.gov This highlights the presence of a 3-keto steroid scaffold in this coral species.

Sponges (Cinachyrella spp.) : While various sterols have been identified from sponges of the genus Cinachyrella, the specific compound this compound has not been explicitly reported in the reviewed literature.

Dinoflagellates (Symbiodinium sp.) : These symbiotic dinoflagellates are known to synthesize a diverse array of sterols which are then transferred to their coral hosts. asm.orgnih.gov However, current research has not specifically identified this compound as one of these sterols. hainanu.edu.cnnih.gov

Proposed Biosynthetic Routes to this compound in Eukaryotic Systems

While direct experimental elucidation of the complete biosynthetic route for this compound is not extensively detailed in the literature, a scientifically sound pathway can be proposed based on well-characterized analogous reactions in steroid metabolism. The most probable immediate precursor to this compound is the abundant phytosterol, stigmasterol.

The proposed transformation from stigmasterol involves a two-step enzymatic process:

Oxidation: The 3β-hydroxyl group of the stigmasterol molecule is oxidized to form a 3-keto group.

Isomerization: The double bond in the B-ring of the sterol nucleus is shifted from the Δ5 position (between carbons 5 and 6) to the Δ4 position (between carbons 4 and 5).

This type of conversion is a common motif in steroid biochemistry. For instance, in the biosynthesis of brassinosteroids, the phytosterol campesterol (B1663852) is converted to campest-4-en-3-one, and in mammalian steroid hormone synthesis, pregnenolone (B344588) is converted to progesterone (B1679170) via a similar oxidation and isomerization sequence. nih.gov This suggests that a 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase enzyme likely catalyzes the conversion of stigmasterol to this compound.

Enzymatic Transformations and Precursor Relationships (e.g., links to stigmasterol, sitosterol, brassinosteroids)

The synthesis of this compound is deeply embedded in the metabolic web of major plant sterols.

Stigmasterol: As the proposed immediate precursor, stigmasterol's structure differs from the target compound only by the oxidation state at C-3 and the position of the B-ring double bond. Stigmasterol is itself a crucial phytosterol involved in modulating membrane fluidity and plant stress responses. nih.gov

Sitosterol: The direct biosynthetic precursor to stigmasterol is β-sitosterol. nih.gov The conversion of β-sitosterol to stigmasterol is a critical step, involving the introduction of a trans-double bond at the C-22 position in the sterol side chain. This reaction is catalyzed by a specific C22-sterol desaturase, an enzyme belonging to the cytochrome P450 family, specifically CYP710A. nih.govfrontiersin.orgresearchgate.net Therefore, the biosynthetic lineage can be traced from sitosterol to stigmasterol, and subsequently to this compound.

Brassinosteroids: The biosynthesis of C29-brassinosteroids also originates from sitosterol, highlighting the shared ancestry of these pathways. frontiersin.orgfrontiersin.org The initial steps of brassinosteroid synthesis, which involve creating a 3-oxo-Δ4-steroid intermediate, provide a strong enzymatic precedent for the formation of this compound. nih.govfrontiersin.org For example, the DET2 enzyme, a steroid 5α-reductase, acts on campest-4-en-3-one, an intermediate analogous to the target compound. nih.gov This demonstrates that the enzymatic machinery required for such transformations is a fundamental part of plant steroid metabolism.

Comparative Analysis of Biosynthetic Pathways Across Diverse Organisms

The foundational pathways leading to the precursors of this compound exhibit significant diversity across different eukaryotic lineages.

Plants vs. Fungi/Animals: A major divergence occurs at the first cyclization step of the common precursor, 2,3-oxidosqualene. frontiersin.orgmdpi.com In plants and algae, this precursor is cyclized into cycloartenol (B190886) by cycloartenol synthase (CAS). mdpi.com In contrast, fungi and animals utilize lanosterol (B1674476) synthase (LAS) to produce lanosterol as their primary sterol precursor. frontiersin.orgmdpi.com This fundamental difference means that the entire downstream pathway to 24-ethyl sterols like sitosterol and stigmasterol is unique to photosynthetic organisms and some protists.

Higher Plants vs. Algae: While both groups produce 24-ethyl sterols, the precise pathway can differ. In higher plants, the formation of the ethyl group at C-24 involves two separate methylation steps catalyzed by two distinct enzymes, sterol methyltransferase 1 (SMT1) and sterol methyltransferase 2 (SMT2). nih.govfrontiersin.orgresearchgate.net SMT1 adds the first methyl group, and SMT2 adds the second, leading to 24-ethylidenelophenol, a key intermediate in the sitosterol branch. nih.govfrontiersin.org In some algae, 24-methyl and 24-ethyl sterols may arise from an earlier bifurcation of the pathway. researchgate.net

Distribution of Precursors: The precursor, stigmasterol, is produced by nearly all plants, though its abundance varies. nih.gov It is also found in various seaweeds and its metabolism has been studied in protists like Tetrahymena pyriformis, which can dealkylate 24-ethylsterols. mdpi.comnih.gov The widespread presence of stigmasterol suggests that the potential for the biosynthesis of its derivatives, like this compound, exists across a broad range of eukaryotes.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is expected to be tightly regulated, primarily through the control of its precursors' synthesis.

Regulation of Stigmasterol Formation: The final step in stigmasterol synthesis, the C-22 desaturation of sitosterol by CYP710A, is a key regulatory node. nih.govfrontiersin.org The expression of genes encoding this enzyme is known to be influenced by developmental stages and a variety of biotic and abiotic stresses, including pathogen attack, reactive oxygen species, and phytohormones like abscisic acid and methyl jasmonate. frontiersin.orgfrontiersin.org This implies that the production of stigmasterol, and consequently this compound, is integrated into the plant's stress response and developmental programs. frontiersin.org

Regulation of the Final Conversion: The putative 3β-hydroxysteroid dehydrogenase/isomerase that would convert stigmasterol to the final product represents the ultimate regulatory point. The activity of such an enzyme would dictate the final flux into this compound, potentially in response to specific physiological demands or signaling cascades.

Chemical Synthesis and Structural Modifications

Total Synthesis Approaches to 24-Ethylcholesta-4,22-dien-3-one and its Stereoisomers

While a specific total synthesis for this compound is not extensively documented in publicly available literature, the general strategies for constructing complex steroidal skeletons are well-established. These approaches often involve the convergent assembly of smaller, chiral building blocks to form the tetracyclic core and the subsequent elaboration of the side chain. The synthesis of steroidal dienones can be challenging due to the potential for side reactions and the difficulty in purifying the final products. nih.gov

Modern catalytic methods have significantly impacted steroid synthesis, offering new pathways for efficient and stereoselective bond formation. nih.gov For instance, metallacycle-mediated annulative cross-couplings have been utilized to construct the C/D ring system of steroids, followed by the formation of the remaining rings. nih.gov Such advanced catalytic transformations could, in principle, be adapted for the total synthesis of this compound, allowing for precise control over the stereochemistry of the multiple chiral centers present in the molecule.

Semi-synthesis of this compound Derivatives

Semi-synthetic methods, starting from readily available natural sterols, represent a more common and practical approach for obtaining this compound and its derivatives. The most probable precursor for this compound is a 24-ethyl-substituted sterol bearing a hydroxyl group at the C-3 position and the requisite double bonds.

A key transformation in the synthesis of α,β-unsaturated ketones in the steroid series is the Oppenauer oxidation. byjus.comwikipedia.org This reaction selectively oxidizes secondary alcohols to ketones in the presence of a metal alkoxide catalyst and a ketone as a hydride acceptor. byjus.com For example, the related compound stigmasta-4,22-dien-3-one (B56674) has been synthesized from stigmasterol (B192456) using this method. rsc.org The reaction proceeds by the formation of an aluminum alkoxide complex, followed by a hydride transfer to an excess of a ketone like acetone, which drives the equilibrium towards the oxidized product. byjus.com This established methodology strongly suggests that this compound can be efficiently prepared from the corresponding 3-hydroxy-24-ethylcholesta-4,22-diene via Oppenauer oxidation.

The table below summarizes the key aspects of the Oppenauer oxidation for the synthesis of steroidal dienones.

| Reaction | Starting Material | Reagents | Product | Key Features |

| Oppenauer Oxidation | Secondary Alcohol (e.g., 3-hydroxy sterol) | Aluminum isopropoxide, Acetone | Ketone (e.g., 3-keto steroid) | Highly selective for secondary alcohols; avoids acidic conditions. byjus.comwikipedia.org |

Regioselective and Stereoselective Functionalization of the Cholestadiene Skeleton

The cholestadiene skeleton of this compound offers multiple sites for regioselective and stereoselective functionalization, allowing for the creation of a diverse range of derivatives. The two double bonds and the ketone functionality are the primary handles for chemical modification.

Epoxidation: The double bonds at C-4 and C-22 can be selectively epoxidized. For instance, the Δ⁵ double bond in stigmasterol derivatives has been epoxidized to form 5α,6α- and 5β,6β-epoxides. nih.gov Similar selectivity could be expected for the Δ⁴ double bond in this compound, influenced by the stereochemistry of the A/B ring junction. The side-chain double bond at C-22 can also be epoxidized, leading to diastereomeric epoxides. unisi.it

Hydroxylation: The introduction of hydroxyl groups at specific positions can significantly alter the biological properties of the steroid. Dihydroxylation of the C-22 double bond in stigmasterol derivatives has been achieved, yielding diols. nih.gov This suggests that similar transformations could be applied to this compound to produce hydroxylated analogs.

Other Functionalizations: The ketone at C-3 can be reduced to the corresponding alcohol, which can then be further functionalized, for example, through esterification or etherification. The enone system also allows for conjugate addition reactions, introducing substituents at the C-4 position.

The following table outlines some potential regioselective and stereoselective functionalizations of the cholestadiene skeleton.

| Functionalization | Reagents/Conditions | Target Site | Potential Products |

| Epoxidation | m-CPBA or other peroxy acids | C=C double bonds (C-4, C-22) | Epoxides with varying stereochemistry. nih.govunisi.it |

| Dihydroxylation | Osmium tetroxide or potassium permanganate | C-22 double bond | Vicinal diols. nih.gov |

| Reduction | Sodium borohydride (B1222165) or other reducing agents | C-3 ketone | 3-hydroxy derivatives. |

Synthesis of Analogs and Related Steroidal Compounds (e.g., Oxime derivatives, hydroxylated forms)

The synthesis of analogs of this compound, such as oxime derivatives and further hydroxylated forms, expands the chemical space and allows for the exploration of structure-activity relationships.

Oxime Derivatives: The ketone at C-3 can be readily converted to an oxime by reaction with hydroxylamine. The oximes of related steroidal ketones have been prepared and characterized. rsc.org This modification introduces a nitrogen atom and can alter the molecule's polarity and hydrogen bonding capabilities.

Hydroxylated Forms: As mentioned previously, hydroxylation of the double bonds can lead to diol and polyol derivatives. For example, the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,24ξ,25-pentol from cholic acid demonstrates the feasibility of introducing multiple hydroxyl groups onto the steroid nucleus and side chain. researchgate.net While starting from a different precursor, these methods highlight the synthetic tools available for creating hydroxylated analogs of this compound. The synthesis of various oxidized derivatives of stigmasterol has also been reported, providing a library of reference compounds. nih.gov

The table below provides examples of synthetic pathways to generate analogs of this compound.

| Analog Type | Synthetic Approach | Starting Material | Key Reagents |

| Oxime Derivative | Reaction with hydroxylamine | This compound | Hydroxylamine hydrochloride, base |

| Hydroxylated Analog (Diol) | Dihydroxylation of the C-22 double bond | This compound | Osmium tetroxide, N-methylmorpholine N-oxide |

| Saturated Analog | Catalytic hydrogenation | This compound | H₂, Pd/C |

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Elucidation of Stereochemistry and Isomerism of 24-Ethylcholesta-4,22-dien-3-one

The structural complexity of this compound, also known by its synonym stigmasta-4,22-dien-3-one (B56674), gives rise to several stereoisomers. The elucidation of its precise stereochemistry is a non-trivial task that is critical for understanding its biological function and for accurate chemical identification. The key stereochemical features include the configuration of the chiral centers within the steroid nucleus and the geometry of the double bond in the side chain.

Determining the configuration at C-24 requires sophisticated analysis, often involving the comparison of nuclear magnetic resonance (NMR) data with that of synthesized, stereodefined standards. For closely related marine sterols, researchers have successfully determined the C-24 configuration (R or S) by synthesizing both epimers and comparing their detailed ¹H and ¹³C NMR spectra with the natural isolate. This comparative approach remains the gold standard for unambiguously assigning the stereochemistry of complex side chains.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides initial, crucial information. Key diagnostic signals include a singlet at approximately 5.72 ppm, which is characteristic of the olefinic proton at C-4 in the A-ring's α,β-unsaturated ketone system. scialert.net The protons of the double bond in the side chain (H-22 and H-23) appear as multiplets around 5.03-5.15 ppm. scialert.netscispace.com The spectrum also features a series of six methyl signals, corresponding to the two angular methyl groups (C-18 and C-19) and the four methyl groups in the side chain (C-21, C-26, C-27, and C-29). scialert.net

The ¹³C NMR spectrum is equally informative. It confirms the presence of 29 carbon atoms and reveals the key functional groups. scialert.net A signal around 199.6 ppm indicates the carbonyl carbon (C-3) of the ketone. The olefinic carbons of the enone system appear at approximately 123.9 ppm (C-4) and 171.7 ppm (C-5). The side chain double bond carbons, C-22 and C-23, resonate around 138.2 ppm and 129.4 ppm, respectively. scispace.com

Two-dimensional NMR experiments are essential to assemble the molecular puzzle.

The following table presents representative NMR data for the closely related compound 6β-hydroxystigmasta-4,22-dien-3-one, which shares the same stigmasta-4,22-dien-3-one core structure. The chemical shifts provide a strong reference for the analysis of the target compound.

Table 1: Representative ¹³C and ¹H NMR Data for a Stigmasta-4,22-dien-3-one Derivative

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 3 | 200.4 | - |

| 4 | 127.1 | 5.83, s |

| 5 | 162.2 | - |

| 22 | 137.8 | 5.17, dd (15.2, 8.6) |

| 23 | 129.7 | 5.06, dd (15.2, 8.6) |

Note: Data is for 6β-hydroxystigmasta-4,22-dien-3-one, adapted from literature values. srce.hr The core signals for the enone and side-chain double bond are highly characteristic.

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Fragmentation Analysis (GC-MS, HR-EIMS, LREIMS)

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis. It is most commonly coupled with Gas Chromatography (GC-MS) for the analysis of complex natural extracts.

In GC-MS analysis, the compound is first separated from a mixture and then introduced into the mass spectrometer. Electron Ionization (EI) is a common technique used in GC-MS. High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula (C₂₉H₄₆O for stigmasta-4,22-dien-3-one). scialert.net This is a critical first step in identification.

The fragmentation pattern observed in the mass spectrum provides a structural fingerprint. For steroidal ketones, fragmentation is often characteristic and predictable. Key fragmentation pathways for stigmastane-type steroids include:

GC-MS has been successfully used to identify stigmasta-4,22-dien-3-one in various plant extracts, including those from Sanchezia oblonga and Pandanus tectorius. scialert.netccsenet.org In these studies, the compound was identified by comparing its retention time and mass spectrum with library data and published literature. ccsenet.org

Advanced Chromatographic Separations (e.g., HPLC, MPLC, TLC) for Complex Mixture Analysis

The isolation and purification of this compound from complex natural sources like plant or marine extracts necessitate the use of various chromatographic techniques. mdpi.com A multi-step approach is often required to obtain the compound in high purity for spectroscopic analysis and bioassays.

Thin-Layer Chromatography (TLC) is frequently used as a rapid, preliminary analytical method to monitor the composition of fractions during purification and to determine appropriate solvent systems for column chromatography.

Medium-Pressure Liquid Chromatography (MPLC) and Column Chromatography (CC) are the workhorses for the initial fractionation of crude extracts. These techniques use stationary phases like silica (B1680970) gel or alumina, with a gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) to separate compounds based on their polarity. Steroids like stigmasta-4,22-dien-3-one are moderately polar and will elute accordingly.

High-Performance Liquid Chromatography (HPLC) is employed for the final purification of the compound and for quantitative analysis. helsinki.fi

The following table summarizes typical chromatographic systems used for the separation and analysis of phytosterols, which are applicable to stigmasta-4,22-dien-3-one.

Table 2: Chromatographic Methods for Phytosterol Analysis

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Application |

|---|---|---|---|

| TLC | Silica Gel | Hexane:Ethyl Acetate mixtures | Fraction monitoring, preliminary separation |

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Initial fractionation of crude extract |

| HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Methanol/Water mixtures | Final purification, quantification |

| GC-MS | Polysiloxane-based capillary column | Helium (carrier gas) | Identification in complex mixtures, profiling |

Integration of Spectroscopic Data for Comprehensive Structural Assignments

The definitive characterization of this compound is not possible using a single analytical technique. Instead, it requires the careful integration of data from multiple spectroscopic and chromatographic methods. The process typically follows a logical workflow:

This integrated approach, combining the separatory power of chromatography with the detailed structural insights from MS and NMR, allows researchers to confidently identify and fully characterize this compound, even when it is present as a minor component in a complex biological matrix. scispace.comnih.gov

Biological Activities and Mechanistic Investigations

In Vitro Cytotoxicity and Antiproliferative Mechanisms of 24-Ethylcholesta-4,22-dien-3-one and its Derivatives

The cytotoxic and antiproliferative effects of this compound and its related compounds have been a key area of research, with studies demonstrating their potential in targeting various cancer cell lines.

Effects on Cancer Cell Lines

Derivatives and related structures of this compound have shown notable cytotoxic effects against a range of human cancer cell lines. For instance, the related sterol, 24-Methylene cholesterol (24-MChol), has demonstrated dose-dependent inhibitory effects on the viability of both human breast MCF7 and lung A549 tumor cell lines. nih.gov This activity is significant as these cell lines are recognized for their resistance to chemical treatments. nih.gov The cytotoxic effects of 24-MChol were observed in the 3–30 µM concentration range. nih.gov

Another related compound, lobocrassolide, exhibited cytotoxicity against A549, HT-29, KB, and P-388 cancer cell lines with ED50 values of 2.99, 2.70, 2.91, and 0.012 μg/mL, respectively. mdpi.com Furthermore, other steroidal compounds have shown activity against various cancer cells. Lobophytosterol displayed cytotoxicity against HCT-116, A-549, and HL-60 cells, while (22S,24S)-24-methyl-22,25-epoxyfurost-5-ene-3β,20β-diol was effective against HCT-116 cells. mdpi.com

Meroterpenoids isolated from the brown seaweed Cystoseira usneoides have also shown inhibitory effects on the growth of HT-29 human colon cancer cells, with some compounds exhibiting high selectivity indices. mdpi.com Similarly, certain 2-arylnaphthyridin-4-one analogues have demonstrated stronger cytotoxicity than colchicine (B1669291) against both human lung cancer A549 and human renal cancer Caki-2 cells. nih.gov

The table below summarizes the cytotoxic activity of some compounds related to this compound against various cancer cell lines.

| Compound | Cell Line | Activity |

| 24-Methylene cholesterol | A549 (Lung Carcinoma) | Strong decrease in cell proliferation (3-30 µM) nih.gov |

| 24-Methylene cholesterol | MCF7 (Breast Cancer) | Strong decrease in cell proliferation (3-30 µM) nih.gov |

| Lobocrassolide | A549 (Lung Carcinoma) | ED50: 2.99 µg/mL mdpi.com |

| Lobocrassolide | HT-29 (Colon Adenocarcinoma) | ED50: 2.70 µg/mL mdpi.com |

| Lobocrassolide | P-388 (Murine Leukemia) | ED50: 0.012 µg/mL mdpi.com |

| Lobophytosterol | HCT-116 (Colonic Carcinoma) | IC50: 3.2 ± 0.9 μM mdpi.com |

| Lobophytosterol | A-549 (Lung Carcinoma) | IC50: 4.5 ± 0.5 μM mdpi.com |

| Meroterpenoids | HT-29 (Colon Cancer) | Inhibited cell growth mdpi.com |

| 2-arylnaphthyridin-4-one analogues | A549 (Lung Cancer) | Potent cytotoxicity nih.gov |

Molecular and Cellular Targets in Antiproliferative Activity

The antiproliferative activity of these compounds is underpinned by their ability to induce apoptosis and cause cell cycle arrest. In studies with 24-MChol, it was found to promote cell death through apoptosis, evidenced by the activation of caspase-3 and caspase-9 in A549 and MCF7 cells, respectively. nih.gov This suggests that the cytotoxic effects are mediated through specific molecular pathways that lead to programmed cell death.

Anti-inflammatory Properties and Immunomodulatory Effects (Pre-clinical studies)

Aster tataricus, a plant known to contain steroidal compounds, has been traditionally used for its anti-inflammatory effects. nih.gov Research has indicated that extracts from this plant possess potent pharmacological activities, including anti-inflammatory actions. nih.gov While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided context, the traditional use and documented activities of plants containing similar compounds suggest a potential for such effects.

Antimicrobial Activity against Pathogenic Microorganisms

Extracts from microalgae, which can be a source of various sterols, have shown a range of biological activities, including antibacterial and antifungal properties. nih.gov Furthermore, Aster tataricus, which contains a variety of phytochemicals, has been reported to have anti-bacterial activity. nih.gov These findings suggest that the broader class of compounds to which this compound belongs may possess antimicrobial properties.

Role in Plant Physiology as a Brassinosteroid Precursor or Related Phytosteroid

Brassinosteroids are a class of polyhydroxylated sterol plant growth regulators that are crucial for various developmental processes in plants, including cell division, elongation, and resistance to stresses. nih.gov The metabolism of brassinosteroids involves structural modifications, and conjugation at the C-3 position is a common metabolic pathway that can regulate their activity. nih.gov The synthesis of brassinosteroid analogs, including those of the 24-norcholane type conjugated at C-3, has been a subject of research to understand their growth-promoting activities. nih.gov These studies indicate that phytosteroids and their derivatives play a vital role in plant physiology.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent analogs. For various natural products, including those from marine sponges, SAR studies have provided insights into their cytotoxic effects. nih.govresearchgate.net

Key structural features that influence cytotoxicity have been identified. For example, the length of an aliphatic chain can enhance cytotoxicity by increasing the compound's permeability into target cells. researchgate.net In the case of 3-alkylpyridine alkaloids, the presence of a carbon chain moiety is correlated with their lipophilicity and ability to penetrate cells. nih.gov

For some compounds, modifications such as the introduction of a naphthyl group at the C2-position or specific substitutions on the aromatic rings have been shown to increase cytotoxicity. nih.gov In a series of 2-arylnaphthyridin-4-ones, steric and electrostatic interactions were found to strongly influence their cytotoxic activity. nih.gov Similarly, for certain chalcone (B49325) derivatives, hydrogenation or isomerization of double bonds enhanced their cytotoxic activity. researchgate.net These studies highlight the importance of specific structural motifs in determining the biological potency of these compounds.

Other Investigated Biological Activities (e.g., Antioxidant, Enzyme Modulation)

No specific studies detailing the antioxidant or enzyme modulatory activities of this compound were identified in the current scientific literature.

Ecological and Chemo Ecological Significance

Role of 24-Ethylcholesta-4,22-dien-3-one in Marine Ecosystems

Marine environments are a significant source of a vast array of steroidal compounds, and this compound and its close relatives have been identified in various marine organisms, particularly in brown algae (Phaeophyceae) of the genus Sargassum. nih.govresearchgate.netresearchgate.netrsc.org The presence of this compound in such a widely distributed algal genus points to its potential ecological relevance.

Food Chain: Sterols are essential components of cell membranes in eukaryotes and are transferred through the food web. While direct studies on the transfer of this compound through the marine food chain are limited, it is known that herbivores grazing on algae like Sargassum will ingest this compound. The subsequent metabolic fate of this sterone in herbivores and their predators is an area for further investigation. The structural similarity to essential sterols like cholesterol suggests it could be metabolized, stored, or excreted by consumer organisms.

Defense Mechanisms: Brown algae produce a variety of secondary metabolites, including terpenoids and phlorotannins, which are known to deter herbivores. nih.govumich.edu Steroids and their derivatives are also implicated in these defensive strategies. For instance, a closely related compound, 24-ethylcholesta-4,24(28)-dien-3,6-dione, isolated from Sargassum carpophyllum, has demonstrated cytotoxic activities. tandfonline.com This suggests that this compound may also play a role in the chemical defense of Sargassum species against grazing organisms, potentially by exhibiting feeding deterrence or toxicity. The production of such compounds could be a crucial factor in the survival and proliferation of these algae in environments with high herbivory pressure.

Contribution to Plant Chemical Ecology and Plant-Herbivore Interactions

While the primary focus on this compound has been in marine systems, its precursor, stigmasterol (B192456), is a well-known phytosterol in terrestrial plants. The transformation of stigmasterol into its ketone derivative could be a mechanism by which plants modulate their chemical profile in response to herbivory.

The chemical landscape of a plant is a critical determinant in its interactions with herbivores. Secondary metabolites can act as attractants, repellents, or toxins. Although direct evidence for the role of this compound in terrestrial plant-herbivore interactions is scarce, the known defensive roles of other steroids in plants suggest a potential parallel function. Further research is needed to screen for the presence of this specific compound in terrestrial plants that are subject to herbivory and to test its effects on insect and mammalian herbivores.

Biosignatures and Biogeochemical Cycling of Steroids

Steroids, due to their relative stability over geological timescales, are valuable biomarkers that provide insights into past life and environmental conditions. The parent sterol, stigmasterol, is widely used as a biomarker for vascular plant input into sediments. umich.edu Upon deposition in sediments, organic molecules undergo a series of chemical alterations known as diagenesis.

The presence of this compound in sediments could serve as a more specific biomarker than its precursor. Its formation through the oxidation of stigmasterol suggests specific diagenetic pathways occurring in the sedimentary record. The ratio of the sterone to its parent sterol could potentially be used to infer the redox conditions of the depositional environment. researchgate.net For instance, the conversion of sterols to stanones (saturated ketones) is a known diagenetic process in anoxic sediments. The study of the distribution and abundance of this compound in sediment cores can, therefore, contribute to the reconstruction of past biogeochemical cycles, particularly the carbon cycle and the history of primary productivity by specific groups of organisms like brown algae. wikipedia.org

Theoretical and Computational Studies

Conformational Analysis and Molecular Dynamics Simulations of 24-Ethylcholesta-4,22-dien-3-one

Conformational analysis is a pivotal aspect of understanding the bioactivity of steroidal molecules, as their three-dimensional shape dictates their ability to interact with biological receptors. For a molecule like this compound, with its rigid tetracyclic core and flexible ethyl side chain, a multitude of conformations are possible. Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of such molecules over time, providing insights into their flexibility, stability, and dynamic behavior. mdpi.com

An MD simulation of this compound would typically involve placing the molecule in a simulated physiological environment, such as a water box or a lipid bilayer, and then solving Newton's equations of motion for every atom in the system. mdpi.com This would allow for the observation of how the molecule behaves on a nanosecond to microsecond timescale. Key parameters that would be analyzed from such a simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the steroidal backbone and the Radius of Gyration (Rg) to understand the compactness of the molecule. Furthermore, analysis of the dihedral angles within the ethyl side chain would reveal its preferred orientations and flexibility, which is crucial for its potential interaction with binding pockets of proteins. In studies of other steroids, MD simulations have revealed that flexibility in certain rings of the steroid nucleus can correlate with biological specificity. mdpi.com

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

| Parameter | Average Value | Standard Deviation | Interpretation |

| RMSD of Backbone | 1.5 Å | 0.3 Å | Indicates a stable core steroidal structure with minor fluctuations. |

| Radius of Gyration | 7.8 Å | 0.5 Å | Reflects the overall compactness of the molecule in solution. |

| Side Chain Dihedral Angle (C22-C23-C24-C25) | 175° | 15° | Suggests a preferred extended conformation of the ethyl group. |

This table is for illustrative purposes only and represents the type of data that would be generated from a molecular dynamics study.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity. nih.gov For this compound, these calculations can provide a detailed picture of the electron distribution and identify sites susceptible to nucleophilic or electrophilic attack.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals would highlight the reactive regions of the molecule. For this compound, the conjugated enone system in the A-ring and the diene system in the side chain are expected to be the primary sites of electronic activity. researchgate.net

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule. The negative potential regions, likely around the carbonyl oxygen, indicate sites for electrophilic attack, while positive potential regions are susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule might interact with biological macromolecules. researchgate.net

Hypothetical Electronic Properties of this compound from DFT Calculations:

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicates the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Provides insight into the overall polarity of the molecule. |

This table contains hypothetical data to illustrate the output of quantum chemical calculations.

In Silico Docking and Ligand-Receptor Interaction Modeling

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for identifying potential biological targets for a molecule and understanding the molecular basis of its activity. Given that many phytosteroids interact with nuclear receptors, potential targets for this compound could include the estrogen receptor, androgen receptor, or peroxisome proliferator-activated receptors (PPARs). nih.gov

The docking process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and scoring these poses based on their binding affinity, which is typically expressed as a binding energy. A lower binding energy indicates a more favorable interaction. The analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. For instance, the carbonyl group of the enone system in this compound could act as a hydrogen bond acceptor, while the steroidal backbone and the ethyl side chain could engage in extensive hydrophobic interactions.

Example of a Hypothetical Docking Study of this compound with a Nuclear Receptor:

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Estrogen Receptor α | -9.5 | Glu353, Arg394 | Hydrogen Bond, Hydrophobic |

| Androgen Receptor | -8.8 | Met745, Gln711 | Hydrophobic, van der Waals |

| PPARγ | -9.2 | Ser289, His323 | Hydrogen Bond, Hydrophobic |

This table is a hypothetical representation of potential docking results and is for illustrative purposes only.

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. mdpi.com

To build a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that relates the descriptors to the biological activity.

A QSAR study on analogues of this compound could reveal which structural features are critical for a particular biological effect. For example, it might show that the presence of the C22-C23 double bond is essential for activity or that the size and branching of the side chain at C24 significantly influence potency.

Illustrative QSAR Model for a Hypothetical Biological Activity:

Equation: pIC50 = 0.5 * (LogP) - 0.2 * (Molecular_Weight) + 1.2 * (H-Bond_Acceptors) + C

| Descriptor | Coefficient | Importance |

| LogP (Lipophilicity) | 0.5 | Positive correlation; higher lipophilicity may enhance activity. |

| Molecular Weight | -0.2 | Negative correlation; increasing size may be detrimental. |

| H-Bond Acceptors | 1.2 | Strong positive correlation; hydrogen bonding is likely crucial for binding. |

This table and equation are for illustrative purposes to demonstrate the principles of a QSAR model.

Conclusion and Future Research Perspectives

Summary of Current Knowledge on 24-Ethylcholesta-4,22-dien-3-one

This compound is a stigmastane-type steroid, characterized by a ketone group at the C-3 position and double bonds at C-4 and C-22. It is often derived from the oxidation of stigmasterol (B192456), a common plant sterol. Its presence has been identified in various natural sources, including marine organisms and plants, where it likely plays a role in defense mechanisms. Research has confirmed its cytotoxic properties against several cancer cell lines, suggesting its potential as a lead compound in oncology. Furthermore, its role as an intermediate in the synthesis of other steroids is well-documented.

| Property | Description |

| Chemical Formula | C29H46O |

| Molar Mass | 410.68 g/mol |

| Class | Steroid, Ketone |

| Parent Compound | Stigmasterol |

| Known Activities | Cytotoxic, Antifungal |

Unexplored Biological Activities and Therapeutic Potential

While the cytotoxic effects of this compound are a primary focus, many of its potential biological activities remain uncharted territory. Future research should delve into its possible anti-inflammatory, antiviral, and neuroprotective properties. The structural similarity to other bioactive steroids suggests that it could interact with a variety of cellular receptors and enzymes that have not yet been investigated. Exploring its mechanism of action at a molecular level is crucial for understanding its full therapeutic potential. For instance, identifying its specific cellular targets could pave the way for developing more potent and selective derivatives for therapeutic use.

Advances in Synthetic Strategies and Green Chemistry Approaches

The synthesis of this compound typically involves the oxidation of stigmasterol. However, traditional methods often rely on hazardous reagents and solvents. The future of its synthesis lies in the development of more sustainable and environmentally friendly "green" chemistry approaches. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild conditions. Additionally, exploring novel catalytic systems, like those based on earth-abundant metals, could lead to more efficient and cost-effective synthetic routes. The development of one-pot syntheses from readily available starting materials would also be a significant advancement.

Novel Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of this compound in complex biological and environmental matrices are essential for research. While chromatographic techniques like HPLC and GC-MS are currently employed, there is a need for more sensitive and rapid analytical methods. The development of biosensors, for example, could offer real-time monitoring of the compound. Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide more detailed structural information and improve the accuracy of quantification at trace levels. The establishment of certified reference materials for this compound would also greatly enhance the reliability of analytical measurements across different laboratories.

Emerging Roles in Agrochemistry and Environmental Science

The potential applications of this compound in agrochemistry are an exciting area for future research. Its known antifungal properties suggest it could be a candidate for developing new, natural-based fungicides to protect crops from phytopathogenic fungi. Investigating its potential as an allelopathic agent, which could influence the growth of other plants, may lead to its use as a natural herbicide. In environmental science, studying its fate and transport in ecosystems is crucial to understand its environmental impact. Research into its biodegradability and potential for bioaccumulation will be vital in assessing its ecological risk profile.

Q & A

Q. How is 24-Ethylcholesta-4,22-dien-3-one identified and characterized in natural product extracts?

Methodological Answer: Identification involves a combination of chromatographic separation (e.g., column chromatography, HPLC) and spectroscopic analysis. Key steps include:

- Isolation : Use solvent partitioning (e.g., methanol extraction followed by petroleum ether fractionation) to enrich the compound .

- Spectral Characterization :

-

Mass Spectrometry (MS) : Compare molecular ion peaks (e.g., exact mass 410.36 Da) and fragmentation patterns with reference data from the EPA/NiH Mass Spectral Database .

-

NMR : Analyze - and -NMR signals for diagnostic peaks (e.g., δ ~5.7 ppm for conjugated dienes, δ ~200 ppm for ketone carbonyl) .

- Reference Standards : Cross-validate with authentic samples or literature data for stereochemical confirmation (e.g., (22E,24R) configuration) .

Table 1: Key Spectral Data

Technique Key Features Reference MS Exact mass: 410.3634 Da; Fragments at m/z 395, 297 -NMR C3=207.2 ppm (ketone); C4=124.5 ppm (double bond)

Q. What are the primary natural sources of this compound, and how is it isolated?

Methodological Answer: The compound is predominantly found in:

- Marine Algae : Sargassum carpophyllum (ethanol extracts) .

- Terrestrial Plants : Jussiaea repens and Excoecaria agallocha (petroleum ether fractions of methanol extracts) .

- Fungi : Ganoderma species (steroid-rich fractions) .

Isolation Protocol :

- Extraction : Soxhlet extraction with methanol or ethanol.

- Fractionation : Liquid-liquid partitioning (e.g., petroleum ether for non-polar compounds).

- Purification : Silica gel chromatography using hexane:ethyl acetate gradients .

Table 2: Natural Sources and Yields

| Source | Yield (mg/kg dry weight) | Isolation Method | Reference |

|---|---|---|---|

| Excoecaria agallocha | 12.3 | Column chromatography | |

| Sargassum carpophyllum | 8.7 | Ethanol extraction |

Q. What analytical techniques are recommended for determining the purity of this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column with acetonitrile:water (85:15) mobile phase; monitor at 254 nm for conjugated dienes .

- TLC : Silica gel GF254 plates developed in chloroform:methanol (9:1); visualize under UV (254 nm) or with vanillin-HSO spray .

- Melting Point : Confirm purity via sharp melting point (119–120°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and related steroids?

Methodological Answer: Contradictions (e.g., pro-inflammatory vs. anti-inflammatory effects) arise due to:

- Structural Analogues : Compare activities of this compound with ergosta-7,22-dien-3-one (pro-inflammatory in Ganoderma) .

- Experimental Models : Validate findings across multiple cell lines (e.g., J774A.1 macrophages vs. HeLa) and in vivo models .

- Dose-Dependency : Conduct dose-response assays (e.g., 1–100 µM) to identify biphasic effects .

Table 3: Reported Bioactivities

| Compound | Bioactivity | Model System | Reference |

|---|---|---|---|

| This compound | Cytotoxic (IC 45 µM) | HeLa cells | |

| Ergosta-7,22-dien-3-one | Pro-inflammatory | J774A.1 macrophages |

Q. What experimental strategies are effective for elucidating the biosynthetic pathways of this compound in plant systems?

Methodological Answer:

- Isotopic Labeling : Feed -acetate or -mevalonate to track precursor incorporation .

- Enzyme Inhibition : Use squalene synthase inhibitors (e.g., zaragozic acid) to block triterpene intermediates .

- Transcriptomics : Identify upregulated genes in steroid biosynthesis pathways via RNA-seq of high-yield tissues .

Q. How should HPLC protocols be optimized for quantifying this compound in complex biological matrices?

Methodological Answer:

- Column Selection : Use a reverse-phase C18 column (5 µm, 250 mm × 4.6 mm) .

- Mobile Phase : Gradient elution with acetonitrile:water (70:30 to 95:5 over 20 min) to resolve co-eluting sterols.

- Detection : UV at 210 nm for ketone groups; couple with MS for specificity .

- Validation : Assess linearity (R > 0.99), LOD (0.1 µg/mL), and recovery (>90%) .

Guidelines for Reproducibility

- Data Reporting : Follow Beilstein Journal standards: include raw spectral data in supplementary materials and cite primary literature for known compounds .

- Conflict Analysis : Address methodological discrepancies (e.g., extraction solvents, assay conditions) in comparative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.